N-[2-(allyloxy)phenyl]-2-fluorobenzamide
Description
N-[2-(Allyloxy)phenyl]-2-fluorobenzamide is a fluorinated benzamide derivative featuring a 2-fluorobenzamide core substituted with an allyloxy group (-OCH₂CHCH₂) at the ortho position of the aniline ring. The allyloxy group, an electron-donating ether, may influence molecular stacking, solubility, and reactivity compared to other substituents .
Properties
Molecular Formula |
C16H14FNO2 |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-fluoro-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14FNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h2-10H,1,11H2,(H,18,19) |
InChI Key |
KQWXXCKPFLMAKW-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares N-[2-(allyloxy)phenyl]-2-fluorobenzamide with structurally related fluorobenzamides from the evidence:
Physicochemical and Functional Comparisons
Electronic Effects
- This contrasts with electron-withdrawing groups (e.g., -CF₃, -F), which reduce electron density and stabilize the amide bond .
- Fluorine Substituents : Fluorine atoms in Fo23 and Fo24 induce strong C–H···F and N–H···O hydrogen bonding, influencing crystal packing and solubility. These interactions are absent in the allyloxy derivative, which may adopt distinct stacking modes .
Steric and Conformational Effects
- This contrasts with smaller substituents (e.g., -F, -CF₃), which allow tighter molecular packing .
- In Broflanilide (a trifluoromethyl-containing analog), bulky substituents enhance binding to insect GABA receptors, suggesting that the allyloxy group’s bulk could similarly modulate bioactivity .
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